molecular formula C12H8BrN3 B046458 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine CAS No. 113270-73-8

2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine

Cat. No.: B046458
CAS No.: 113270-73-8
M. Wt: 274.12 g/mol
InChI Key: DZMIYOZJDXXAIV-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that contains both imidazole and pyridine rings. This compound is known for its significant biological and pharmacological activities, making it a valuable molecule in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine typically involves the reaction of 4-bromoacetophenone with other reagents under specific conditions. One common method includes the reaction of 4-bromoacetophenone with vetraldehyde in ethanol and sodium hydroxide solution to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to yield the desired pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted aromatic compounds, while nucleophilic substitution can introduce different functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it has been shown to inhibit microbial growth by interfering with essential cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-1H-imidazo[4,5-c]pyridine
  • 2-(4-Methylphenyl)-1H-imidazo[4,5-c]pyridine
  • 2-(4-Fluorophenyl)-1H-imidazo[4,5-c]pyridine

Uniqueness

2-(4-Bromophenyl)-1H-imidazo[4,5-c]pyridine is unique due to the presence of the bromine atom, which can participate in various substitution and coupling reactions, making it a versatile intermediate in synthetic chemistry. Its biological activity also distinguishes it from other similar compounds, providing a broader range of applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-(4-bromophenyl)-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3/c13-9-3-1-8(2-4-9)12-15-10-5-6-14-7-11(10)16-12/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMIYOZJDXXAIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(N2)C=NC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10530141
Record name 2-(4-Bromophenyl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113270-73-8
Record name 2-(4-Bromophenyl)-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10530141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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